{Bicyclo[4.1.0]heptan-2-yl}methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-bicyclo[4.1.0]heptanylmethanol |
InChI |
InChI=1S/C8H14O/c9-5-7-3-1-2-6-4-8(6)7/h6-9H,1-5H2 |
InChI Key |
WEFVLVDJOWTJDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC2C(C1)CO |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 4.1.0 Heptan 2 Yl Methanol and Its Analogues
General Strategies for Bicyclic Alcohol Synthesis
The synthesis of bicyclic alcohols, such as {Bicyclo[4.1.0]heptan-2-yl}methanol, relies on a toolkit of reactions that can be broadly categorized. A common approach involves the construction of the bicyclic carbon skeleton first, followed by the introduction or modification of the alcohol functional group. General methods for forming the bicyclo[4.1.0]heptane system often employ cyclopropanation reactions on a cyclohexene (B86901) precursor. acs.org Key strategies include:
Transition-Metal-Catalyzed Reactions : Rhodium, palladium, and gold catalysts are frequently used to facilitate intramolecular cyclization or cycloaddition reactions. acs.orgnih.gov For instance, gold-catalyzed cycloisomerization of heteroatom-tethered 1,6-enynes provides an efficient route to functionalized bicyclo[4.1.0]heptene derivatives. nih.gov
Carbene Transfer Reactions : The reaction of an alkene with a carbene or carbenoid is a fundamental method for forming a cyclopropane (B1198618) ring. acs.org Carbenes can be generated from various precursors, including diazo compounds and dihalomethanes. acs.orgethz.ch
Nucleophilic Addition/Ring Closure : This sequence, often seen in Michael additions, can be used to construct the cyclopropane ring. acs.org
Functional Group Interconversion : Once the bicyclic skeleton is established, standard organic transformations are used to yield the final alcohol. For example, the reduction of a corresponding bicyclic ketone (e.g., bicyclo[4.1.0]heptan-2-one) using reagents like sodium borohydride (B1222165) or lithium aluminum hydride is a straightforward method to obtain the alcohol. Similarly, the reduction of a bicyclic ester or carboxylic acid can also yield the desired this compound.
Cyclopropanation Reactions
Cyclopropanation is the hallmark reaction for synthesizing the bicyclo[4.1.0]heptane core. Various methods have been developed, each with its own advantages regarding substrate scope and reaction conditions.
The Corey-Chaykovsky reaction is a powerful and widely used method for cyclopropanation. It involves the reaction of a sulfur ylide, typically dimethylsulfoxonium methylide or dimethylsulfonium methylide, with an α,β-unsaturated ketone (an enone). ethz.ch This reaction has been successfully applied to the synthesis of bicyclo[4.1.0]heptane derivatives.
In one notable application, the Corey-Chaykovsky cyclopropanation of masked o-benzoquinones (MOBs) was investigated to produce functionalized bicyclo[4.1.0]heptane systems. researchgate.netresearchgate.net This approach provides a facile process for creating highly substituted bicyclo[4.1.0]heptenones from quinone monoketals. researchgate.netcolab.ws The reaction of a sulfur ylide with the enone system of the masked quinone leads to the formation of the fused cyclopropane ring. researchgate.net
Recent advancements have introduced novel photochemical methods for constructing bicyclo[4.1.0]heptane scaffolds. A significant development is the use of visible light to induce intramolecular [2+1] cycloadditions. nih.govchemrxiv.orgscispace.com This strategy utilizes functionalized acyl silanes as precursors. nih.govscispace.com
Upon irradiation with visible light (e.g., a 427 nm LED), these acyl silanes generate singlet nucleophilic carbene intermediates. nih.govchemrxiv.org These highly reactive species then undergo a rapid and stereospecific [2+1] cycloaddition with a tethered olefin to afford oxa- and aza-bicyclo[4.1.0]heptane scaffolds. nih.govscispace.comrsc.org A key advantage of this method is that it proceeds without the need for any external photocatalysts, sensitizers, or additives, representing a more sustainable approach to synthesis. nih.govchemrxiv.org The reaction is highly stereospecific, with the configuration of the starting olefin dictating the stereochemistry of the resulting cyclopropane. rsc.org
| Substrate Type | Product | Yield Range | Conditions | Ref |
| ortho-Olefinyloxy benzoyl silanes | Oxabicyclo[4.1.0]heptanes | 51-99% | 427 nm LED, 40 W, Toluene, rt | nih.gov |
| ortho-Sulfonamido acyl silanes | Azabicyclo[4.1.0]heptanes | 43-99% | 427 nm LED, 40 W, Toluene, rt | nih.gov |
This interactive table summarizes the findings from photochemical cyclopropanation research.
Beyond the specific photochemical method mentioned above, carbene-mediated cyclopropanations are a cornerstone of bicyclo[4.1.0]heptane synthesis. These reactions typically involve the generation of a carbene that adds to a double bond. chemrxiv.org
Transition metals, particularly rhodium, copper, and gold, are often used to catalyze the decomposition of diazo compounds to form metal carbene intermediates. acs.orgacs.org These intermediates are then transferred to an olefin to create the cyclopropane ring. Gold(I) catalysis, for example, has been shown to be effective in the cyclopropanation of enamides and the cycloisomerization of 1,6-enynes to form bicyclic systems. nih.govacs.org
Carbenes can also be generated under metal-free conditions. The α-elimination from haloforms (e.g., chloroform) in the presence of a strong base is a classic method for generating dihalocarbenes, which can then cyclopropanate olefins to yield dihalobicyclo[4.1.0]heptanes. ethz.ch The visible-light-induced approach using acyl silanes is another example of a catalyst-free, carbene-mediated process. nih.gov
Stereoselective and Enantioselective Approaches
For applications in pharmaceuticals and materials science, controlling the three-dimensional structure of this compound is critical. This has driven the development of stereoselective and enantioselective synthetic methods.
Catalytic enantioselective desymmetrization is an elegant strategy for synthesizing chiral molecules from achiral, meso starting materials. The bicyclo[4.1.0]heptane framework, in its meso form, is an ideal substrate for this approach. researchgate.net
One reported method involves the ring-retentive desymmetrization of a meso-cyclopropane-fused cyclohexene-1,4-dione. researchgate.net This reaction uses a dihydroquinine-derived bifunctional tertiary aminosquaramide as an organocatalyst. It proceeds via a formal C(sp²)–H alkylation, where a nitroalkane serves as the alkylating agent, generating the chiral bicyclic product with high enantiomeric purity (up to 97:3 er). researchgate.net
Another powerful enantioselective method is the asymmetric gold-catalyzed cycloisomerization of 1,6-enynes. Using a chiral cationic Au(I) catalyst, functionalized bicyclo[4.1.0]heptene derivatives can be obtained with excellent enantiomeric excesses, typically ranging from 90-98%. nih.gov Furthermore, chiral cinchona alkaloids have been used to catalyze the enantioselective intramolecular cyclopropanation of α,β-unsaturated ketones, providing a route to chiral bicyclo[4.1.0]heptan-2-ones, which are direct precursors to the target alcohol. thieme-connect.de These methods provide efficient access to enantiomerically enriched building blocks essential for synthesizing complex chiral molecules.
Diastereoselective Synthesis through Key Reactions (e.g., Allylic Oxidation, Hydroboration)
The construction of enantiomerically pure this compound and its analogues frequently relies on highly diastereoselective reactions to introduce functional groups with precise stereocontrol. nih.govacs.orgnih.gov Key among these are allylic oxidation and hydroboration-oxidation, often performed sequentially on a chiral bicyclic alkene intermediate. researchgate.netnih.gov
A notable example is the synthesis of carbocyclic nucleoside analogues built on a bicyclo[4.1.0]heptane template. researchgate.netnih.gov The synthesis often commences from a readily available starting material like 1,4-cyclohexanedione. researchgate.netnih.gov A critical step involves the diastereoselective allylic oxidation of a bicyclic alkene intermediate, which introduces a hydroxyl group at a specific position. nih.gov This is followed by a stereoselective hydroboration-oxidation of the resulting allylic alcohol to install a hydroxymethyl group. nih.govtdx.cat The choice of borane (B79455) reagent is crucial for achieving high diastereoselectivity. For instance, using 9-borabicyclo[3.3.1]nonane (9-BBN) can lead to a significantly higher diastereomeric ratio compared to borane-tetrahydrofuran (B86392) complex (BH3·THF). nih.gov This enhanced selectivity is attributed to the initial coordination of the bulky 9-BBN to the existing secondary hydroxyl group, directing the hydroboration from a specific face of the double bond. nih.gov
The following table summarizes the diastereoselectivity achieved in the hydroboration of a bicyclic allylic alcohol intermediate using different reagents:
Table 1: Diastereoselectivity of Hydroboration Reaction
| Borane Reagent | Diastereomeric Ratio (Diol 1:Diol 2) | Yield |
| BH3·THF | 5:1 | 90% |
| 9-BBN | 20:1 | 92% |
This diastereoselective approach allows for the construction of a functionalized bicyclo[4.1.0]heptyl intermediate with multiple stereocenters, which can then be elaborated into a variety of target molecules. researchgate.netnih.gov
Functional Group Transformations and Derivatization
Once the core this compound skeleton is established, a variety of functional group transformations and derivatizations can be carried out to synthesize diverse analogues. These transformations primarily target the hydroxyl groups of the diol intermediates or other functionalities introduced during the synthesis.
Common derivatization reactions include:
Protection of Hydroxyl Groups: The primary and secondary hydroxyl groups are often protected to prevent unwanted side reactions in subsequent steps. Benzoyl chloride in pyridine (B92270) is a common reagent for this purpose, converting the diols into their corresponding benzoate (B1203000) esters. nih.govacs.org
Deprotection: The removal of protecting groups is a crucial step to unveil the final functional groups. For example, benzoyl groups can be removed using ammonia (B1221849) in methanol (B129727). nih.gov Hydrogenation using a palladium on carbon (Pd/C) catalyst can be employed to remove benzyl (B1604629) ethers. nih.govacs.org
Conversion to Nucleoside Analogues: The functionalized bicyclic core can be coupled with various nucleobases or their precursors to generate carbocyclic nucleoside analogues. researchgate.netnih.gov For instance, an azide (B81097) intermediate can be used to construct thymine (B56734) and guanine (B1146940) bases stepwise or to assemble triazole rings via cycloaddition reactions. nih.gov
The table below illustrates some common functional group transformations:
Table 2: Examples of Functional Group Transformations
| Starting Material | Reagents and Conditions | Product |
| Diol Intermediate | Benzoyl chloride, pyridine, reflux | Dibenzoate Ester |
| Dibenzoate Ester | Ammonia, methanol | Diol |
| Benzyl Ether | H2, 10% Pd/C, EtOH | Alcohol |
| Azide Intermediate | Silver cyanate, 3-ethoxy-2-methylacryloyl chloride | Thymine Analogue |
Recent Advancements in Synthetic Routes
Recent research has focused on developing more efficient and sustainable methods for the synthesis of bicyclo[4.1.0]heptane derivatives and their analogues. A significant advancement is the development of transition-metal-free methodologies.
One such approach involves a radical-promoted oxidative cyclopropanation of aza-1,6-enynes to produce functionalized aza-bicyclo[4.1.0]heptane-2,4,5-triones. rsc.orgrsc.org This method is notable for its operational simplicity, mild reaction conditions, and the formation of four chemical bonds in a single step. rsc.orgrsc.org The reaction is believed to proceed through a radical cascade mechanism initiated by the attack of a hydroxyl radical on the alkyne moiety of the starting material. rsc.org
Another area of progress is the use of palladium catalysis for the intramolecular coupling-cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides. acs.org This reaction proceeds in a regio- and stereoselective manner to yield 2-styryl-substituted bicyclo[4.1.0]hept-3-enes. acs.org The proposed mechanism involves the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by the generation of a cationic palladium species that undergoes intramolecular cyclization. acs.org
Furthermore, ruthenium-catalyzed transformations of 1,7-enynes with diazoalkanes have been shown to produce alkenylbicyclo[4.1.0]heptanes. acs.org This reaction offers a route to functionalized bicyclo[4.1.0]heptane systems, although it may be accompanied by the formation of other bicyclic products. acs.org
These recent advancements provide new and powerful tools for the construction of the bicyclo[4.1.0]heptane scaffold, enabling the synthesis of a wider range of complex and potentially bioactive molecules.
Reactivity and Mechanistic Studies of Bicyclo 4.1.0 Heptan 2 Yl Methanol Systems
Cyclopropane (B1198618) Ring Opening Reactions
The inherent strain of the three-membered ring in bicyclo[4.1.0]heptane systems makes them susceptible to ring-opening reactions. The presence of the hydroxymethyl group at the C-2 position introduces additional complexity, influencing the regioselectivity and stereoselectivity of these transformations.
Regioselectivity and Stereoselectivity in Ring Opening
The regioselectivity of ring-opening reactions in bicyclo[n.1.0] systems, including the bicyclo[4.1.0]heptane framework, is intricately linked to the stability of the resulting intermediates. rsc.org Whether the reaction proceeds through a radical or cationic pathway, the cleavage of the cyclopropane ring is directed by the formation of the most stable intermediate. For instance, in radical reactions, the opening of the cyclopropylcarbinyl system can lead to either a kinetically favored exo ring-opened intermediate or a thermodynamically more stable endo radical, depending on the reaction conditions. rsc.org
Stereoselectivity is also a critical aspect, often controlled by the stereochemistry of the starting material and the nature of the attacking reagent or catalyst. In organocatalytic cascade reactions that form chiral cyclopropanes, subsequent unexpected ring-opening can occur with high stereoselectivity, underscoring the subtle interplay of catalyst, substrate, and reaction conditions. organic-chemistry.org
Reductive Ring Opening (e.g., Lithium in Liquid Ammonia (B1221849), Samarium(II) Iodide)
Reductive cleavage of the cyclopropane ring in bicyclo[4.1.0]heptane systems can be achieved using powerful single-electron transfer (SET) reagents.
Lithium in Liquid Ammonia: Dissolving metal reductions, such as those using lithium in liquid ammonia, are classic methods for cleaving C-C bonds in strained rings. thieme-connect.de This method is effective for replacing substituents on a cyclopropane ring with hydrogen. thieme-connect.de For instance, treatment of bicyclo[4.1.0]hept-2-ene derivatives with sodium in liquid ammonia can lead to the corresponding reduced products. thieme-connect.de
Samarium(II) Iodide (SmI₂): Samarium(II) iodide is a milder one-electron reducing agent that has become a powerful tool in organic synthesis for mediating radical reactions under gentle conditions. wikipedia.orgcapes.gov.br SmI₂ can promote the ring-opening of cyclopropyl (B3062369) ketones via a single electron transfer mechanism, generating a ketyl radical anion which then undergoes cleavage of the cyclopropane ring. capes.gov.brnih.gov The resulting samarium enolates can be trapped with various electrophiles. capes.gov.br While SmI₂ is highly effective for many reductions, its application can sometimes be limited by side reactions such as reductive dimerization, particularly with allylic or benzylic halides. wikipedia.org The choice of solvent, often with additives like HMPA or TPPA, can significantly modulate the reactivity and success of SmI₂-mediated reactions. wikipedia.org
| Reagent System | Mechanism Type | Key Features | Typical Substrates |
|---|---|---|---|
| Lithium/NH₃(l) | Dissolving Metal (SET) | Powerful reduction, can cleave C-C and C-heteroatom bonds. thieme-connect.de | Strained carbocycles, functionalized cyclopropanes. thieme-connect.de |
| Samarium(II) Iodide (SmI₂) | Single-Electron Transfer (SET) | Mild conditions, high functional group tolerance, reactivity modulated by additives (e.g., HMPA). wikipedia.orgcapes.gov.br | α-Functionalized carbonyls, organic halides, cyclopropyl ketones. wikipedia.orgcapes.gov.br |
Lewis Acid-Mediated Ring Opening (e.g., BF₃·Et₂O)
Lewis acids can catalyze the ring-opening of cyclopropanes by coordinating to a Lewis basic site, such as the oxygen of the hydroxymethyl group in {bicyclo[4.1.0]heptan-2-yl}methanol, facilitating the development of positive charge and subsequent rearrangement or nucleophilic attack. Boron trifluoride etherate (BF₃·Et₂O) is a commonly employed Lewis acid for initiating such transformations. nih.gov For example, BF₃·Et₂O can promote cascade cyclizations initiated by the ring opening of an epoxide, demonstrating its utility in complex molecule synthesis. nih.gov The reaction of bicyclo[4.1.0]heptan-2-ol derivatives can lead to rearranged products, and the addition of zinc halides has been shown to enhance both the rate and regioselectivity of these reactions. researchgate.net
Cyclopropylcarbinyl Rearrangements
The cyclopropylcarbinyl moiety is renowned for its propensity to undergo rapid rearrangements, a behavior central to the chemistry of this compound. These rearrangements can proceed through either cationic or radical pathways, often involving fleeting, highly reactive intermediates.
Cationic Rearrangements and Non-Classical Carbocations
When a positive charge develops on the carbon adjacent to the cyclopropane ring, a rapid rearrangement often ensues, proceeding through a non-classical carbocation. scholaris.casemanticscholar.orgdalalinstitute.com This intermediate, often described as a bicyclobutenium ion, involves the delocalization of the positive charge over several carbon atoms through the σ-bonds of the cyclopropane ring. scholaris.cadalalinstitute.com
Studies on the solvolysis of cis-2-(4-nitrophenoxy)bicyclo[4.1.0]heptane have shown that the initially formed cationic intermediate undergoes a degenerate rearrangement before being trapped by a nucleophile. scholaris.ca This non-classical carbocation, specifically the cyclohept-3-ene(3,1,4-deloc)ylium ion, leads to a mixture of diastereomeric products. scholaris.ca The treatment of cyclopropylmethyl systems with dilute ethanol (B145695) can yield a mixture of cyclopropylmethyl alcohol, cyclobutanol, and homoallyl alcohol, illustrating the complex product landscape accessible from these cationic intermediates. dalalinstitute.com
Radical Rearrangements and Cyclizations
The cyclopropylcarbinyl radical is also subject to extremely fast ring-opening, making it a useful probe for radical-mediated reactions. researchgate.netmit.edu The rate constant for the ring-opening of the norcaran-2-yl radical to the (2-cyclohexenyl)methyl radical is estimated to be on the order of 2 × 10⁸ s⁻¹. mit.edu This rapid rearrangement competes with other radical processes, such as trapping by a radical scavenger.
In the context of synthesis, radical rearrangements and subsequent cyclizations are powerful strategies for constructing complex molecular architectures. thieme-connect.de Reagents like samarium(II) iodide can initiate these cascades by generating a radical which then undergoes rearrangement and cyclization. capes.gov.brnih.gov Similarly, manganese(III) acetate (B1210297) can be used to promote oxidative free-radical cyclizations. thieme-connect.de These methods are valued for their ability to proceed under mild, neutral conditions, which is advantageous for substrates that are sensitive to acid or base. thieme-connect.de
| Rearrangement Type | Key Intermediate | Driving Force | Typical Products |
|---|---|---|---|
| Cationic | Non-classical carbocation (e.g., bicyclobutenium ion). scholaris.casemanticscholar.org | Relief of ring strain, charge delocalization. dalalinstitute.com | Mixtures of cyclopropylcarbinyl, cyclobutyl, and homoallyl alcohols/derivatives. scholaris.cadalalinstitute.com |
| Radical | Cyclopropylcarbinyl radical. mit.edu | Relief of ring strain. | Ring-opened products (e.g., (2-cyclohexenyl)methyl derivatives), cyclized products. mit.eduthieme-connect.de |
Transformations Involving the Methanol (B129727) Moiety
The methanol moiety of this compound can undergo typical alcohol transformations such as oxidation and reduction. Of particular interest are enzymatic reactions, for example, with horse liver alcohol dehydrogenase (HLAD).
Studies have shown that the oxidation of exo-bicyclo[4.1.0]heptan-7-ylmethanol by HLAD occurs without cleavage of the three-membered ring, suggesting that the reaction proceeds through a hydride transfer mechanism. rsc.org In the presence of NAD+, this enzymatic oxidation can lead to the irreversible inactivation of the enzyme. rsc.org Conversely, the reduction of the corresponding aldehyde with HLAD also proceeds with retention of the bicyclic framework. rsc.org
In contrast to enzymatic reactions, some chemical oxidations can lead to different outcomes. For example, the oxidation of cis- and trans-bicyclo[4.1.0]heptan-2-ol with 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO) results in the exclusive formation of the corresponding ketone, bicyclo[4.1.0]heptan-2-one. acs.org Interestingly, the trans-isomer was found to be 3.6 to 3.8 times more reactive than the cis-isomer in this oxidation. acs.org
The reduction of the corresponding ketone, bicyclo[4.1.0]heptan-2-one, can be achieved using standard reducing agents like sodium borohydride (B1222165) to yield this compound. researchgate.net
The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. These reactions are often competitive with elimination and rearrangement pathways.
In the synthesis of conformationally restricted nucleoside analogues, nucleophilic substitution on a derivative of this compound was a key step. tdx.cat It was noted that carrying out the reaction at low temperatures was crucial to minimize the competing elimination reaction. tdx.cat The conformational flexibility of the bicyclo[4.1.0]heptane system was found to favor nucleophilic substitution. tdx.cat
The solvolysis of cis-2-(4-nitrophenoxy)bicyclo[4.1.0]heptane in trifluoroethanol leads to rearranged products, indicating the involvement of cationic intermediates that undergo rearrangement before nucleophilic capture. scholaris.ca
Other Key Reactions
The strained cyclopropane ring in the this compound system can undergo ring expansion reactions to form seven-membered rings. These reactions can be promoted by various reagents and conditions.
Radical-mediated ring expansion of bicyclo[4.1.0]heptyl systems provides access to cycloheptanone (B156872) derivatives. thieme-connect.de For instance, the lithium in liquid ammonia ring-opening of 7-methylenebicyclo[4.1.0]heptan-2-one, a derivative of the title compound, yielded products resulting from the cleavage of the endocyclic bond, leading to cycloheptyl derivatives. ucl.ac.uk
Acid-catalyzed reactions can also lead to ring expansion. The treatment of gem-dibromobicyclo[n.1.0]alkanes with Cr(CO)6 can induce ring expansion to form bicycloalkenes. researchgate.net
While the saturated bicyclo[4.1.0]heptane core of the title compound is not directly involved in cycloaddition reactions, its derivatives can be utilized in such transformations. For instance, the synthesis of nucleoside analogues has been achieved through the cycloaddition of an azide (B81097) derivative of a functionalized bicyclo[4.1.0]heptane with an alkyne. acs.orgnih.gov
In a different context, rhodium(I)-catalyzed intramolecular [3+2] cycloaddition of 1-allene-vinylcyclopropanes has been developed for the synthesis of bicyclo[4.1.0]heptane derivatives. Furthermore, rhodium-catalyzed [7+1] cycloaddition of buta-1,3-dienylcyclopropanes with carbon monoxide has been used to synthesize cyclooctadienones. pku.edu.cn
The table below provides examples of cycloaddition reactions involving derivatives of the bicyclo[4.1.0]heptane scaffold.
| Reaction Type | Reactants | Product Type | Reference |
|---|---|---|---|
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Bicyclo[4.1.0]heptyl azide and methyl propiolate | 1,2,3-Triazole derivative | nih.gov |
| Rhodium(I)-catalyzed [3+2] Cycloaddition | 1-Allene-vinylcyclopropanes | Bicyclo[4.1.0]heptane derivatives | |
| Rhodium-catalyzed [7+1] Cycloaddition | Buta-1,3-dienylcyclopropanes and CO | Cyclooctadienones | pku.edu.cn |
Stereochemical Aspects and Conformational Analysis
Determination of Absolute and Relative Stereochemistry
The stereochemistry of {Bicyclo[4.1.0]heptan-2-yl}methanol and related structures is primarily established through stereoselective synthesis and spectroscopic analysis, with definitive confirmation often provided by X-ray crystallography.
The synthesis of enantiomerically pure bicyclo[4.1.0]heptane derivatives frequently starts from chiral precursors or employs asymmetric reactions to control the formation of stereocenters. For example, a highly stereoselective synthetic route to enantiomerically pure 4′-hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptyl nucleoside analogues has been developed starting from 1,4-cyclohexanedione. nih.govacs.org Key steps in such syntheses include highly diastereoselective reactions like allylic oxidation and hydroboration, which precisely install hydroxyl and, subsequently, hydroxymethyl groups with specific stereocontrol. nih.govacs.org In one synthetic pathway, an enantiomerically pure bicyclo[4.1.0]heptane alcohol was used as the starting material to prepare a pivotal azide (B81097) intermediate, which then served as a scaffold for constructing more complex molecules. acs.org
The relative stereochemistry between substituents on the bicyclic frame is often deduced from NMR studies. However, the unequivocal determination of the absolute and relative configuration of complex bicyclo[4.1.0]heptane derivatives is best achieved through single-crystal X-ray diffraction analysis. acs.org For instance, the structure and exo-configuration of various photochemically synthesized oxa- and azabicyclo[4.1.0]heptanes have been confirmed by X-ray crystallography. nih.govrsc.org In the synthesis of conformationally locked carbocyclic nucleosides, the stereochemistry of an intermediate containing five chiral centers on a bicyclo[4.1.0]heptane scaffold was unambiguously confirmed by X-ray diffraction analysis. acs.org
Conformational Preferences in Bicyclo[4.1.0]heptane Systems
The bicyclo[4.1.0]heptane system is conformationally intriguing. Due to the fused three-membered ring, the cyclohexane (B81311) portion of the molecule is forced out of its typical low-energy chair conformation. The cis-isomer of bicyclo[4.1.0]heptane, where the bridgehead hydrogens are on the same side of the cyclohexane ring, is more stable than its trans isomer. quora.comvaia.com This is contrary to many acyclic and larger ring systems where trans isomers are favored to minimize steric hindrance. In the bicyclo[4.1.0]heptane system, the cis configuration is better able to accommodate the significant ring strain imposed by the cyclopropane (B1198618) fusion. vaia.com
The cyclohexane ring in these systems typically adopts a strained boat or, more accurately, a twist-boat conformation to alleviate the torsional strain that would be present in a pure chair or boat form. quora.comresearchgate.net The presence of the [4.1.0] bridge significantly restricts the conformational flexibility, preventing the ring-flipping characteristic of simple cyclohexanes. quora.com
Detailed structural analysis of related systems, such as 1,1',6,6'-tetraaza-7,7'-bi(bicyclo[4.1.0]heptane), has provided specific geometric parameters for both boat and chair conformers, illustrating the possible, though often high-energy, conformations the six-membered ring can adopt. researchgate.net
| Parameter | Chair Conformer | Boat Conformer |
|---|---|---|
| N1-N5 Bond Length (Å) | 1.554(2) | 1.520(2) |
| C2-C3 Bond Length (Å) | 1.525(2) | 1.539(2) |
| N1-C2-C3 Angle (°) | 105.7(14) | 108.8(14) |
| θ Dihedral Angle (°) | 37.4(6) | -16.6(6) |
| φ Dihedral Angle (°) | 72.9(3) | 73.9(3) |
Influence of Substituents on Conformation and Reactivity
Substituents on the bicyclo[4.1.0]heptane skeleton can significantly influence both the conformational equilibrium and the chemical reactivity of the molecule. The position and electronic nature of the substituent are critical factors.
| Substituent | Activation Energy (kcal/mol) | Nature of Substituent |
|---|---|---|
| -NH₂ | 20.3 | Strongly Electron-Donating |
| -NO₂ | 11.7 | Strongly Electron-Withdrawing |
Experimental Methods for Conformational Elucidation
A range of experimental techniques is employed to determine the structure and conformation of bicyclo[4.1.0]heptane derivatives.
X-ray Crystallography stands as the most definitive method for determining the three-dimensional structure of these compounds in the solid state. It provides precise bond lengths, bond angles, and torsional angles, which allows for the unambiguous assignment of both relative and absolute stereochemistry. acs.orgnih.govrsc.org X-ray analysis has been used to confirm the exo-isomer as the sole product in certain cyclopropanation reactions and to establish the complex stereochemistry of densely functionalized bicyclic systems. acs.orgnih.govrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for structural elucidation in solution.
¹H NMR: The chemical shifts (δ) and coupling constants (J) of the cyclopropane protons are particularly diagnostic. For example, in several aza- and oxabicyclo[4.1.0]heptane systems, the distinctive cyclopropane C-H resonances appear at specific chemical shifts (e.g., δ = 2.60 ppm and δ = 1.30 ppm with J = 5.6 Hz), which helps identify the bicyclic core. rsc.org
¹³C NMR: Provides information on the carbon skeleton of the molecule. rsc.orgnih.gov
2D NMR Techniques: Methods like HMBC (Heteronuclear Multiple Bond Correlation) are used to establish long-range connectivity, which was crucial in confirming the regioselectivity of cycloaddition reactions used to build substituted 1,2,3-triazoles onto the bicyclo[4.1.0]heptane moiety. acs.org
Other Spectroscopic and Analytical Methods:
Gas-Phase Electron Diffraction (GED): This technique has been used in combination with quantum chemical calculations to determine the molecular structure and conformational composition of related bicyclic systems in the gas phase. researchgate.net
Infrared (IR) and Raman Spectroscopy: These methods provide information about the functional groups present in the molecule and have been used to support structural assignments. researchgate.netrsc.org
| Method | Information Obtained | Reference |
|---|---|---|
| X-ray Crystallography | Unambiguous 3D structure, absolute and relative stereochemistry, bond lengths/angles. | acs.orgrsc.org |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Connectivity, relative stereochemistry, conformational information in solution. | acs.orgrsc.orgnih.gov |
| Gas-Phase Electron Diffraction (GED) | Molecular structure and conformation in the gas phase. | researchgate.net |
| IR & Raman Spectroscopy | Identification of functional groups. | researchgate.net |
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT, CASSCF/MP2)
Quantum chemical calculations are fundamental to modeling the electronic structure and reactivity of bicyclo[4.1.0]heptane derivatives. Methods like Density Functional Theory (DFT) are widely used for ground-state properties and reaction pathways, while multiconfigurational methods such as CASSCF (Complete Active Space Self-Consistent Field), often followed by perturbation theory corrections (MP2), are employed for studying excited states and complex electronic structures like diradicals. researchgate.net
Computational studies have been crucial in mapping out the intricate reaction pathways of bicyclo[4.1.0]heptane systems. For instance, in the oxidation of bicyclo[4.1.0]heptane derivatives, theoretical calculations have detailed the mechanism of C(sp³)–H bond oxygenation. nih.gov These studies reveal that the reaction can proceed through both radical and cationic pathways. nih.govacs.org The process can be initiated by a hydrogen atom transfer (HAT) to form a carbon radical, which can then undergo one-electron oxidation to a cationic intermediate. nih.govacs.org This cation is then susceptible to rearrangement or capture by a nucleophile to yield the final product. nih.govacs.org
The rearrangement of the core structure is a common theme. Calculations on related cyclopropylcarbinyl systems at various levels of theory (including B3LYP, MP2, and M062X) have identified the transition states connecting the initial cyclopropylcarbinyl cation to rearranged cyclobutyl cations. d-nb.info For one such rearrangement, the calculated energy barrier was found to be very low, at only 2.4 kcal/mol, indicating that such processes are kinetically facile. d-nb.info
Furthermore, advanced methods have been applied to understand photochemical reactions. A CASSCF/MP2 study on the related bicyclo[4.1.0]hept-2-ene explored its photochemistry upon direct photolysis, identifying potential energy profiles and crossing points between electronic states that dictate the reaction outcomes. researchgate.net Such studies have also investigated the ring-opening reactions of radicals like 1-bicyclo[4.1.0]-heptanylmethyl, a close analog of the radical derived from the title compound. researchgate.net
The energetics of the transient species formed during reactions of bicyclo[4.1.0]heptane derivatives govern the product distributions. A key intermediate is the cyclopropylcarbinyl cation. Computational and experimental studies on related systems confirm that these cations predominantly adopt a "bisected" geometry, where the vacant p-orbital of the cationic carbon aligns with the plane of the cyclopropane (B1198618) ring, maximizing stabilizing electronic interactions. nd.edu Ionization of precursors like 2-substituted bicyclo[4.1.0]heptan-2-ols can lead to cyclopropylcarbinyl-cyclopropylcarbinyl rearrangements, forming more stable cationic species. nd.eduresearchgate.net
In reactions involving oxidation, the relative stability of different potential intermediates is critical. nih.gov DFT calculations have been used to determine the activation free energies for the formation of various radical and cationic species, providing a quantitative basis for understanding reaction selectivity. nih.govacs.org The detection of rearranged products in the oxidation of certain bicyclo[4.1.0]heptane derivatives provides clear evidence for the involvement of these cationic intermediates. nih.govacs.org
The energetics of diradical intermediates are particularly relevant in photochemical reactions. researchgate.net Theoretical studies on the photolysis of bicyclo[4.1.0]hept-2-ene suggest that the reaction proceeds through a triplet-excited state, involving diradical species as key intermediates on the pathway to the final products. researchgate.net
| C-H Bond Position | Relative Activation Energy (ΔΔG‡, kcal/mol) | Comment |
|---|---|---|
| C2–H | 0.0 | Most activated position, set as reference. |
| C5–H | ~0.5 - 1.0 | Slightly less favored than C2. |
| C3–H (cis) | >1.0 | Predicted to be preferred over trans. acs.org |
| C3–H (trans) | >3.0 | Significantly less favored. acs.org |
Conformational Landscape Analysis
The fused cyclopropane and cyclohexane (B81311) rings in the bicyclo[4.1.0]heptane scaffold create a rigid, conformationally restricted structure. nih.govacs.org This conformational locking is not merely a structural curiosity but a critical feature that synthetic chemists exploit to achieve high levels of stereocontrol in chemical transformations. nih.govacs.org The synthesis of complex molecules, such as carbocyclic nucleoside analogues built upon this template, relies on this inherent rigidity to direct the stereochemical outcome of reactions like allylic oxidations and hydroborations. nih.govacs.org The conformational inflexibility of the bicyclic system can influence reactivity; for instance, it has been noted in related syntheses that increasing conformational flexibility can favor certain reaction pathways, such as nucleophilic substitution over elimination. tdx.cat This underscores the importance of the defined conformational landscape in directing chemical outcomes.
Prediction of Reactivity and Selectivity
One of the most powerful applications of computational chemistry to the bicyclo[4.1.0]heptane system is the prediction and rationalization of reaction selectivity. nih.govacs.org Theoretical studies have successfully explained the high site-selectivity and diastereoselectivity observed in the C–H bond oxygenation of these compounds. nih.govacs.org
The key to this selectivity lies in electronic effects originating from the strained three-membered ring. Computations show that the Walsh orbitals of the cyclopropane ring engage in hyperconjugation with the σ* antibonding orbitals of adjacent C–H bonds. nih.govacs.org This interaction selectively weakens and activates specific bonds, making them more susceptible to hydrogen atom abstraction. nih.govacs.org Specifically, this hyperconjugative activation is most pronounced for the C–H bond at the α-position (C2) that is cis to the cyclopropane ring. nih.govacs.org
This theoretical prediction aligns perfectly with experimental results. For example, in the competitive oxidation of cis- and trans-bicyclo[4.1.0]heptan-2-ol, the cis-isomer was found to be 3.8 times more reactive than the trans-isomer, providing strong validation for the computational model of hyperconjugative activation. acs.org This synergy between computation and experiment allows for the reliable prediction of reactivity in these complex bicyclic systems.
Molecular Dynamics Simulations in Conformational Studies
While static quantum chemical calculations are excellent for analyzing stationary points like minima and transition states, molecular dynamics (MD) simulations provide a way to explore the dynamic conformational behavior of molecules over time. For derivatives of the bicyclo[4.1.0]heptane scaffold, MD simulations have been employed to investigate properties such as aggregation behavior in solution. In the study of related aza-analogs, specifically 1,6-diazabicyclo[4.1.0]heptanes, MD simulations have also been used in conjunction with quantum chemistry to predict and analyze crystal structures and packing. researchgate.net These applications demonstrate the utility of MD simulations in understanding the broader conformational dynamics and intermolecular interactions of systems containing the bicyclo[4.1.0]heptane core.
Applications As Synthetic Building Blocks and Intermediates
Precursors for Carbocyclic Nucleoside Analogues
{Bicyclo[4.1.0]heptan-2-yl}methanol derivatives are pivotal precursors in the stereoselective synthesis of carbocyclic nucleoside analogues. These analogues are structurally related to natural ribonucleosides but feature a carbocyclic ring instead of the furanose sugar moiety. This modification enhances their stability against enzymatic hydrolysis by phosphorylases. The bicyclo[4.1.0]heptane scaffold, in particular, creates a conformationally locked system that can mimic the sugar pucker of natural nucleosides, potentially leading to potent antiviral agents. nih.govresearchgate.net
Research has demonstrated the asymmetric synthesis of new families of enantiomerically pure carbocyclic nucleoside analogues built on a bicyclo[4.1.0]heptane template. nih.govresearchgate.netnih.govacs.org The synthesis often commences from commercially available 1,4-cyclohexanedione, which is converted over several steps into a key enantiomerically pure bicyclo[4.1.0]heptane alcohol intermediate. nih.govresearchgate.net This alcohol, a derivative of this compound, serves as a versatile platform for further functionalization.
A crucial step in these synthetic routes is the highly regio- and stereoselective introduction of hydroxyl groups and other functionalities onto the bicyclic framework. nih.govacs.orgkuleuven.be For instance, diastereoselective allylic oxidation and hydroboration reactions are employed to install the necessary stereocenters. nih.govkuleuven.be From a central azide (B81097) intermediate derived from the bicycloheptane (B81988) alcohol, various natural and unnatural nucleobases, such as thymine (B56734), guanine (B1146940), and functionalized 1,2,3-triazoles, can be constructed. nih.govresearchgate.net These synthetic efforts have led to compounds with moderate antiviral activity, for example against coxsackie B4 virus. acs.org
Table 1: Key Synthetic Steps in the Preparation of Carbocyclic Nucleoside Analogues from a Bicyclo[4.1.0]heptane Precursor
| Precursor | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| (1S,5R,6S)-5-(Benzyloxy)bicyclo[4.1.0]heptan-2-one | 1. Ph₃PCH₃I, t-BuOK, THF; 2. SeO₂, t-BuOOH, CH₂Cl₂ | (1S,4S,5R,6S)-5-(Benzyloxy)-4-hydroxybicyclo[4.1.0]hept-2-ene | Not specified | nih.gov |
| Ketal 7 | TFA, H₂O, CH₂Cl₂ | (1R,5R,6S)-5-(Benzyloxy)bicyclo[4.1.0]heptan-2-one | 91% | nih.gov |
| Diols 10 and 11 | Benzoyl chloride, pyridine (B92270) | [(1′R,2′R,3′R,5′R,6′S)-3′-(Benzoyloxy)-5′-(benzyloxy)bicyclo[4.1.0]hept-2′-yl]methyl benzoate (B1203000) | Not specified | nih.gov |
| Allylic alcohol (R)-6 | Et₂Zn, ICH₂Cl, CH₂Cl₂ | (1R,5R,6S)-5-(Benzyloxy)bicyclo[4.1.0]heptan-2-one | Not specified | mdpi.com |
Table data is illustrative of synthetic transformations reported in the literature.
Intermediates for Polycyclic and Heterocyclic Frameworks (e.g., Tropolone (B20159) Derivatives, Azabicyclo[4.1.0]heptanes, Oxabicyclo[4.1.0]heptanes)
The unique structural features of the bicyclo[4.1.0]heptane skeleton make it an excellent starting point for the synthesis of various polycyclic and heterocyclic systems.
Tropolone Derivatives: Bicyclo[4.1.0]heptane derivatives are key intermediates in the synthesis of tropolones, a class of seven-membered non-benzenoid aromatic compounds with significant applications in synthetic and medicinal chemistry. researchgate.netresearchgate.net A common strategy involves the cyclopropanation of masked o-benzoquinones to generate functionalized bicyclo[4.1.0]heptanones. researchgate.netresearchgate.net These bicyclic products can then undergo a sequence of reactions, including hydrolysis and ring-opening (often mediated by Lewis acids like BF₃·Et₂O), to expand into the tropolone ring system. researchgate.net This methodology provides access to a variety of substituted tropolone derivatives from readily available starting materials. researchgate.net
Azabicyclo[4.1.0]heptanes: The bicyclo[4.1.0]heptane motif is a precursor for nitrogen-containing heterocyclic analogues. A straightforward, transition-metal-free methodology has been developed for the oxidative cyclopropanation of aza-1,6-enynes to produce functionalized azabicyclo[4.1.0]heptane-2,4,5-triones. rsc.org This method is notable for its operational simplicity, mild reaction conditions, and the formation of four bonds in a single step. rsc.org
Oxabicyclo[4.1.0]heptanes: The synthesis of oxygen-containing heterocyclic frameworks, such as oxabicyclo[4.1.0]heptanes, can also be achieved from precursors related to this compound. For example, 7-Oxabicyclo[4.1.0]heptane-3-methanol is a bicyclic organic compound featuring this core structure. bldpharm.com These compounds and their derivatives have been identified in various contexts and are valuable building blocks in their own right.
Role in the Synthesis of Complex Organic Molecules
The bicyclo[4.1.0]heptane framework is a recurring structural motif in a number of bioactive natural products and pharmaceutical agents. Its rigid, conformationally restricted structure is a valuable feature for the enantioselective synthesis of complex target molecules.
The synthesis of carbocyclic nucleoside analogues, as detailed in section 6.1, is a prime example of its application in constructing complex, biologically relevant molecules. nih.govmdpi.com Beyond nucleosides, novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives have been synthesized and evaluated as melanin-concentrating hormone receptor R1 (MCHR1) antagonists, which have potential applications in the treatment of obesity. nih.gov These syntheses highlight the utility of the bicyclo[4.1.0]heptane scaffold in medicinal chemistry for developing new therapeutic agents. nih.gov
Development of Novel Synthetic Methodologies
The chemistry of this compound and its derivatives has spurred the development of new and efficient synthetic methods. Research in this area focuses on creating more sustainable, efficient, and selective reactions.
Examples of such methodological advancements include:
Transition-Metal-Free Cyclopropanation: The development of an iodine and tert-butyl hydroperoxide (TBHP) mediated oxidative cyclopropanation of aza-1,6-enynes provides a sustainable route to azabicyclo[4.1.0]heptane derivatives without the need for transition metals. rsc.org This reaction is rapid, operationally simple, and accommodates a broad range of substrates. rsc.org
Catalytic Annulative Coupling: A highly efficient Rhodium(III)-catalyzed annulative coupling of sulfoxonium ylides with allyl acetates has been reported for the construction of bicyclo[4.1.0]heptan-2-ones. This cascade reaction proceeds under mild conditions and demonstrates wide applicability.
Improved Tropolone Synthesis: Researchers have focused on modifying and improving established cyclopropanation and ring-opening strategies to make the synthesis of various tropolone derivatives more general and practical. researchgate.net
These examples underscore how the exploration of the reactivity of the bicyclo[4.1.0]heptane system contributes to the broader field of synthetic organic chemistry by providing new tools and strategies for molecule construction.
Advanced Analytical Techniques for Structural Characterization in Research
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of {Bicyclo[4.1.0]heptan-2-yl}methanol and its analogues. A full suite of 1D (¹H, ¹³C) and 2D experiments (e.g., COSY, HSQC, HMBC, NOESY) is typically employed to assign all proton and carbon signals and to establish the compound's constitution and configuration. acs.orgnih.govuea.ac.ukwhiterose.ac.uk
¹H and ¹³C NMR: One-dimensional NMR provides fundamental information about the chemical environment of each nucleus. The chemical shifts (δ) of the protons and carbons in the bicyclo[4.1.0]heptane skeleton are highly dependent on their position and stereochemical orientation (endo/exo, cis/trans). For instance, in derivatives of this compound, the protons of the fused cyclopropane (B1198618) ring typically appear in the upfield region of the ¹H NMR spectrum. tdx.cat
2D NMR Techniques:
COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonded proton systems through the cyclohexane (B81311) and cyclopropane rings. tdx.cat
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling definitive assignment of carbon signals based on their attached protons. tdx.cat
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly crucial for identifying quaternary carbons and for connecting different spin systems, such as linking substituents to the bicyclic core. acs.orgnih.gov In the synthesis of complex nucleoside analogues, HMBC experiments have been used to confirm the regioselectivity of cycloaddition reactions by showing cross-peaks between protons on the bicyclo[4.1.0]heptane moiety and carbons in the attached heterocyclic ring. acs.orgnih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. This is the most powerful NMR method for determining the relative stereochemistry of the molecule. For example, a 2D NOESY experiment was used to ascertain the anti-relative configuration in a bicyclo[4.1.0]heptane derivative by observing cross-peaks between H-3 and the endo-proton of the cyclopropane (H-7), which indicated their cis relative disposition. acs.orgnih.gov Similarly, the inversion of configuration at a stereocenter can be confirmed by the appearance of specific NOE cross-peaks. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for a ((1'R,2'R,3'R,5'R,6'S)-5'-(benzyloxy)-3'-{[tert-butyldimethylsilyl]oxy}-bicyclo[4.1.0]heptan-2'-yl)methanol Derivative. tdx.cat
| Atom | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |
|---|---|---|
| Bicyclic Core | ||
| C-1' | 20.7 | 1.93 (td) |
| C-2' | - | - |
| C-3' | 67.8 | 4.29–4.20 (m) |
| C-4' | 39.6 | 1.81–1.72 (m) |
| C-5' | 71.3 | 4.29–4.20 (m) |
| C-6' | 16.6 | 1.55 (dddd) |
| C-7' | 9.2 | 0.89 (td, H-7exo), 0.79 (q, H-7endo) |
| Substituents | ||
| CH₂-Ph | 69.7 | 4.74 (d), 4.54 (d) |
| C(CH₃)₃ | 26.0 | 0.94 (s) |
| Si(CH₃)₂ | -4.7, -4.8 | 0.11 (s) |
Data recorded in CDCl₃. Assignments supported by COSY, HSQC, and DEPT-135 experiments.
X-ray Diffraction Analysis
While NMR provides powerful evidence for a proposed structure, single-crystal X-ray diffraction (XRD) analysis offers the most definitive and unambiguous determination of a molecule's three-dimensional structure, including both relative and absolute stereochemistry. rsc.orgresearchgate.net In the study of this compound and its derivatives, XRD is often the ultimate proof of structure, especially when complex stereochemical outcomes need to be confirmed. acs.orgnih.gov
For example, in the synthesis of conformationally locked carbocyclic nucleosides, a triol intermediate, (1S,2R,4R,5R,6R)-5-(Hydroxymethyl)bicyclo[4.1.0]heptane-2,4-diol, was successfully crystallized and its structure confirmed by X-ray analysis, which validated the stereochemical assignments made by NMR. acs.orgnih.gov This technique is also crucial for elucidating the structure of complex fused-ring systems derived from bicyclo[4.1.0]heptane precursors, where it can confirm the all-syn relative stereochemistry resulting from a reaction pathway. acs.org
The application of XRD is not limited to final products. Crystalline intermediates can also be analyzed to confirm stereochemistry at a critical step in a synthetic sequence. google.com The structural data obtained, such as bond lengths, bond angles, and ring conformations (e.g., half-chair), provide invaluable insight into the molecule's steric and electronic properties. rsc.org
Table 2: Examples of Bicyclo[4.1.0]heptane Derivatives Characterized by X-ray Diffraction.
| Compound | Key Structural Finding | Reference |
|---|---|---|
| Methyl 2α,3α:4α,5α-diepoxy-cis-(1αH,2αH)-bicyclo[4.1.0]heptane-7α-carboxylate | Confirmed isomer structure and half-chair conformation of the six-membered ring. | rsc.org |
| (1S,2R,4R,5R,6R)-5-(Hydroxymethyl)bicyclo[4.1.0]heptane-2,4-diol | Provided definitive proof of the relative configuration of five stereogenic centers. | acs.orgnih.gov |
| A 2-styryl-substituted bicyclo[4.1.0]heptene | Elucidated the all-syn relative stereochemistry of the product. | acs.org |
| 1,1',6,6'-tetraaza-7,7'-bi(bicyclo[4.1.0]heptane) | Determined the conformation of the bicyclic fragments in the solid state. | researchgate.net |
| Alkenylbicyclo[4.1.0]heptane derivatives | Established the stereochemistry of products from ruthenium-catalyzed transformations. | acs.org |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a fundamental tool for determining the molecular weight of this compound and its derivatives, as well as for identifying products from various chemical transformations. nih.govnist.gov Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used to separate and identify components in complex reaction mixtures, such as those from enzymatic oxidations of the bicyclo[4.1.0]heptane core. nih.govakjournals.comacs.org
High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI), is particularly vital in modern chemical research. universiteitleiden.nlrsc.org HRMS provides a highly accurate mass measurement of a parent ion, allowing for the determination of its elemental formula. This is essential for confirming the identity of a newly synthesized compound, as the calculated exact mass for a proposed formula can be compared to the experimentally found mass with a very low margin of error (typically <5 ppm). acs.orgtdx.cat This level of certainty is a standard requirement for the publication of new chemical entities.
Future Research Directions and Outlook
Development of More Efficient and Sustainable Synthetic Routes
A primary objective for future research is the development of more atom-economical and environmentally benign methods for constructing the bicyclo[4.1.0]heptane framework. While classical methods like the Simmons-Smith reaction are effective, they often require stoichiometric amounts of reagents. Future efforts will likely focus on catalytic and transition-metal-free approaches.
One promising avenue is the advancement of transition-metal-free oxidative cyclopropanation reactions. For instance, a method utilizing iodine and tert-butyl hydroperoxide (TBHP) has been developed for the synthesis of functionalized aza-bicyclo[4.1.0]heptane derivatives. rsc.org This approach is notable for its operational simplicity, mild reaction conditions, and rapid completion. rsc.org Expanding the substrate scope and adapting these conditions for the synthesis of {Bicyclo[4.1.0]heptan-2-yl}methanol would represent a significant step towards sustainability.
Furthermore, enhancing the efficiency of existing catalytic methods is crucial. Rhodium-catalyzed intramolecular cyclopropanation of allenes has proven effective for constructing bicyclic systems. Future work could explore more abundant and less expensive metal catalysts or develop more active and selective rhodium catalysts to improve reaction efficiency and reduce costs.
Asymmetric synthesis will continue to be a major focus, aiming for the enantioselective preparation of chiral bicyclo[4.1.0]heptane derivatives. The development of asymmetric transfer hydrogenation (ATH) using bifunctional ruthenium catalysts for the synthesis of chiral precursors has been a significant advancement. mdpi.com Future research will likely seek to refine these catalytic systems for even higher enantioselectivity and broader substrate compatibility.
Exploration of Novel Reactivity Patterns and Rearrangements
The strained cyclopropane (B1198618) ring in the bicyclo[4.1.0]heptane system is a source of unique reactivity, particularly in ring-opening and rearrangement reactions. A deeper exploration of these transformations can unlock new synthetic pathways to diverse carbocyclic structures.
The strategic cleavage of the cyclopropane ring provides access to functionalized cyclohexanes and other carbocyclic systems. Future research will likely investigate the influence of various functional groups on the regioselectivity of these ring-opening reactions. For instance, the presence of a ketone can direct the outcome of such transformations. Understanding these directing effects more comprehensively will enable more precise control over the synthesis of complex molecular architectures.
Transition metal-promoted rearrangements of related tricyclo[4.1.0.0(2,7)]heptane systems have been shown to yield various bicyclic and monocyclic products. acs.org Investigating the behavior of this compound and its derivatives under similar catalytic conditions could reveal novel rearrangement pathways. Additionally, acid-catalyzed solvolyses of bicyclobutane derivatives, which involve cyclopropylcarbinyl rearrangements, provide a precedent for exploring similar transformations in the bicyclo[4.1.0]heptane system. acs.org
Advanced Computational Modeling for Complex Systems
Computational chemistry offers powerful tools to understand and predict the behavior of complex molecular systems like bicyclo[4.1.0]heptanes. Future research will increasingly rely on advanced computational modeling to elucidate reaction mechanisms, predict stereochemical outcomes, and design new catalysts and substrates.
Quantum chemical calculations, such as those using B3LYP/6-31G* methods, have been employed to study the conformations of related diazabicyclo[4.1.0]heptane systems. researchgate.net Similar computational studies on this compound can provide insights into its conformational preferences and how they influence its reactivity.
Furthermore, theoretical studies on the photochemical reactions of related systems like bicyclo[4.1.0]hept-2-ene have been conducted using ab initio multiconfigurational methods. researchgate.net Applying these computational techniques to this compound could predict its photochemical reactivity and guide the design of novel light-induced transformations.
Computational modeling can also be instrumental in understanding the intricate details of radical ring-opening reactions. researchgate.net By calculating the energetics of different pathways, researchers can predict whether ring expansion or other rearrangements are favored, which is crucial for synthetic planning. researchgate.net
Expanding Applications in Complex Molecule Synthesis and Materials Science
The rigid, three-dimensional structure of the bicyclo[4.1.0]heptane scaffold makes it an attractive motif for the synthesis of complex natural products and bioactive molecules. Future research will undoubtedly focus on leveraging this compound as a key building block in the total synthesis of such targets. Its utility in the synthesis of nucleoside analogues has already been demonstrated, and this area is ripe for further exploration. mdpi.comnih.gov
Beyond medicinal chemistry, the unique properties of the bicyclo[4.1.0]heptane framework suggest potential applications in materials science. The rigidity and defined shape of this structure are desirable for creating ordered molecular systems. For instance, the incorporation of such rigid bicyclic units is a known strategy for designing liquid crystalline materials, which are essential for display technologies. Future research could explore the synthesis of polymers and other materials incorporating the this compound unit to impart specific physical and optical properties.
Q & A
Q. What are the most reliable synthetic routes for {Bicyclo[4.1.0]heptan-2-yl}methanol, and how can stereochemical outcomes be controlled?
The synthesis of bicyclic compounds like this compound often involves cyclopropanation strategies. For example, analogous bicyclo[4.1.0]heptane derivatives have been prepared via [2+1] cycloadditions or intramolecular ring-closing reactions under transition-metal catalysis . Key steps include:
- Cyclopropanation : Use of diazo compounds or carbene precursors to form the bicyclic core.
- Stereochemical Control : Chiral auxiliaries or catalysts (e.g., Rh(II) complexes) can direct stereochemistry at the bridgehead positions.
- Functionalization : Post-cyclization oxidation or reduction (e.g., converting ketones to alcohols) .
Purification typically involves column chromatography or crystallization, with yields varying based on steric hindrance.
Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
- NMR Spectroscopy : H and C NMR are essential for confirming bridgehead stereochemistry and methanol group orientation. Coupling constants (e.g., J values for cyclopropane protons) distinguish endo/exo configurations .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, especially for bicyclo systems prone to ring-opening .
- X-ray Crystallography : Definitive structural assignment requires single-crystal analysis, particularly for resolving stereoisomers .
Q. How does the bicyclo[4.1.0]heptane scaffold influence the compound’s stability under experimental conditions?
The strained cyclopropane ring increases reactivity:
- Thermal Stability : Decomposition above 150°C is common; monitor via TGA or DSC.
- Acid/Base Sensitivity : Protonation at bridgehead positions may lead to ring-opening. Stability tests in buffers (pH 3–11) are recommended .
- Oxidative Stability : The methanol group may oxidize to ketones under strong oxidizing conditions (e.g., CrO) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- DFT Calculations : Used to map transition states for cyclopropanation or ring-opening reactions. For example, activation energies for epoxidation or Diels-Alder reactions can be modeled .
- Molecular Dynamics (MD) : Simulate solvent effects on stereochemical outcomes (e.g., polar aprotic solvents stabilize zwitterionic intermediates) .
- Docking Studies : Predict interactions with biological targets (e.g., enzymes or receptors) for drug discovery applications .
Q. What strategies resolve contradictions in reported biological activity data for bicyclo[4.1.0]heptane derivatives?
- Meta-Analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, concentration ranges). For example, discrepancies in IC values may arise from variations in membrane permeability .
- Isomer Purity : Enantiomeric excess (ee) must be ≥95% to avoid confounding results. Use chiral HPLC or SFC for verification .
- Control Experiments : Test metabolites or degradation products (e.g., ring-opened derivatives) to rule off-target effects .
Q. How do structural modifications to the methanol group affect physicochemical and pharmacological properties?
- Derivatization : Etherification (e.g., converting –OH to –O–alkyl) enhances lipophilicity and bioavailability. For example, fluorinated analogs (via benzoate intermediates) show improved metabolic stability .
- Salt Formation : Hydrochloride salts (common in amine derivatives) improve solubility for in vivo studies .
- Structure-Activity Relationship (SAR) : Systematic substitution (e.g., –CHOH → –CFOH) can optimize target binding affinity .
Q. What are the best practices for assessing toxicity and environmental impact of bicyclo[4.1.0]heptane-based compounds?
- In Silico Tools : Use QSAR models (e.g., EPA’s TEST) to predict acute toxicity or biodegradability .
- In Vitro Assays : Screen for hepatotoxicity (e.g., HepG2 cell viability) and mutagenicity (Ames test) .
- Ecotoxicity : Evaluate aquatic toxicity (e.g., Daphnia magna LC) given the persistence of bicyclic compounds in water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
